molecular formula C6H6BClFNO2 B1498274 2-Chloro-3-fluoro-5-picoline-4-boronic acid CAS No. 1072952-39-6

2-Chloro-3-fluoro-5-picoline-4-boronic acid

Cat. No. B1498274
CAS RN: 1072952-39-6
M. Wt: 189.38 g/mol
InChI Key: NJMMLPABMFWKGC-UHFFFAOYSA-N
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Description

“2-Chloro-3-fluoro-5-picoline-4-boronic acid” is a chemical compound with the molecular formula C6H6BClFNO2 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-fluoro-5-picoline-4-boronic acid” consists of 6 carbon atoms, 6 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 175.353 Da and the monoisotopic mass is 175.000763 Da .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It can also serve as a precursor to biologically active molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-fluoro-5-picoline-4-boronic acid” are not fully specified in the available resources .

Safety And Hazards

When handling “2-Chloro-3-fluoro-5-picoline-4-boronic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

Future Directions

The future directions of “2-Chloro-3-fluoro-5-picoline-4-boronic acid” and similar compounds are promising. They are expected to find many novel applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name

(2-chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClFNO2/c1-3-2-10-6(8)5(9)4(3)7(11)12/h2,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMMLPABMFWKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1C)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660543
Record name (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-3-fluoro-5-methylpyridin-4-YL)boronic acid

CAS RN

1072952-39-6
Record name B-(2-Chloro-3-fluoro-5-methyl-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-3-fluoro-5-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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